molecular formula C13H12N4S B12589910 6-(2,6-dimethylphenyl)sulfanyl-7H-purine CAS No. 646510-20-5

6-(2,6-dimethylphenyl)sulfanyl-7H-purine

Cat. No.: B12589910
CAS No.: 646510-20-5
M. Wt: 256.33 g/mol
InChI Key: DYQQZYNWKINORK-UHFFFAOYSA-N
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Description

6-(2,6-dimethylphenyl)sulfanyl-7H-purine is a chemical compound with the molecular formula C13H12N4S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a sulfanyl group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylphenyl)sulfanyl-7H-purine typically involves the reaction of 6-chloropurine with 2,6-dimethylthiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the sulfanyl group, yielding the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-dimethylphenyl)sulfanyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the sulfanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,6-dimethylphenyl)sulfanyl-7H-purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the purine ring play crucial roles in binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-dimethylphenyl)sulfanyl-7H-purine
  • 6-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Uniqueness

6-(2,6-dimethylphenyl)sulfanyl-7H-purine is unique due to the specific positioning of the dimethylphenyl and sulfanyl groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different reactivity and interactions compared to other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

6-(2,6-Dimethylphenyl)sulfanyl-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This compound's structure allows it to interact with various biological targets, leading to significant therapeutic implications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C₁₃H₁₅N₅S
  • Molecular Weight : 269.36 g/mol
  • IUPAC Name : 6-(2,6-dimethylphenyl)-7H-purine

This compound features a purine core substituted at the 6-position with a sulfanyl group and at the 2 and 6 positions with dimethylphenyl groups, enhancing its lipophilicity and potentially improving its bioavailability.

Research indicates that this compound exhibits its biological activities through several mechanisms:

  • Antimicrobial Activity :
    • The compound has shown significant in vitro activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 1 μM against drug-resistant strains. Its mechanism appears to involve inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a critical enzyme in the mycobacterial cell wall biosynthesis pathway .
  • Anti-inflammatory Effects :
    • In silico studies suggest that this compound may act as an inhibitor of the PI3K/AKT signaling pathway, which is crucial in regulating inflammatory responses .
  • Selectivity and Toxicity :
    • The compound exhibits a favorable selectivity index when tested against mammalian cell lines, indicating limited cytotoxicity at therapeutic doses. For example, it demonstrated an IC50 value against HepG2 cells that supports its safety profile for potential therapeutic use .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/ProcessMIC/IC50 ValuesReference
AntimycobacterialMycobacterium tuberculosisMIC = 1 μM
Anti-inflammatoryPI3K/AKT pathwayIC50 (in silico)
CytotoxicityHepG2 cellsIC50 > 20 μM

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition of Mtb :
    A study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibited strong antimycobacterial activity with specific structural requirements for efficacy. Compounds with substitutions at positions 2 and 6 showed enhanced potency against Mtb H37Rv and multidrug-resistant strains .
  • Inflammation Models :
    Another study explored the anti-inflammatory potential through in vitro models where this compound was shown to inhibit key inflammatory markers in macrophages, supporting its role as a therapeutic agent in inflammatory diseases .
  • Structure-Activity Relationship (SAR) :
    Detailed SAR analyses indicated that modifications at the purine core significantly influenced both antimycobacterial activity and cytotoxicity profiles. The presence of specific functional groups was essential for maintaining high activity while minimizing toxicity .

Properties

CAS No.

646510-20-5

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

6-(2,6-dimethylphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C13H12N4S/c1-8-4-3-5-9(2)11(8)18-13-10-12(15-6-14-10)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17)

InChI Key

DYQQZYNWKINORK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)SC2=NC=NC3=C2NC=N3

Origin of Product

United States

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